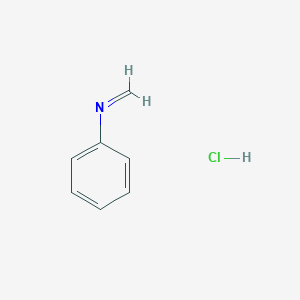
N-Methyleneaniline Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyleneaniline Hydrochloride is an organic compound with the chemical formula C₇H₉N·HCl. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a methyl group. This compound is typically found as a colorless to yellow liquid and is known for its weak ammonia-like odor. It is used in various industrial applications, including as an intermediate in the synthesis of dyes, agrochemicals, and other organic products .
准备方法
Synthetic Routes and Reaction Conditions
N-Methyleneaniline Hydrochloride can be synthesized through several methods. One common method involves the methylation of aniline using methanol in the presence of a catalyst. Cyclometalated ruthenium complexes have been shown to effectively catalyze this reaction under mild conditions (60°C) with sodium hydroxide as a base . Another method involves the reduction of nitroarenes followed by methylation .
Industrial Production Methods
In industrial settings, this compound is produced through the catalytic hydrogenation of nitrobenzene followed by methylation. This process is typically carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
N-Methyleneaniline Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-methylbenzoquinone imine.
Reduction: It can be reduced to form N-methylaniline.
Substitution: It can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.
Major Products Formed
Oxidation: N-methylbenzoquinone imine.
Reduction: N-methylaniline.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
Pharmaceutical Applications
N-Methyleneaniline hydrochloride serves as a crucial building block in the synthesis of numerous pharmaceutical compounds. Its derivatives exhibit diverse pharmacological activities, making them valuable in treating various diseases.
Key Applications:
- Anticancer Agents: Aniline derivatives have been explored for their potential in cancer treatment due to their ability to inhibit tumor growth.
- Cardiovascular Drugs: Compounds derived from N-methyleneaniline are being investigated for their efficacy in managing cardiovascular disorders.
- Antimicrobial Agents: The compound is also utilized in the development of drugs targeting infectious diseases.
Case Study:
A recent study evaluated the synthesis of a new class of enzyme inhibitors based on N-methyleneaniline derivatives. The findings indicated that modifications to the aniline structure significantly enhanced the compounds' potency against specific cancer cell lines .
Dyes and Pigments
This compound is a vital precursor in the dye industry. Its reactivity allows for the creation of a wide range of colors, which are used in textiles, paper, and other materials.
Key Applications:
- Textile Dyes: The compound is utilized to produce vibrant colors that are stable and resistant to fading.
- Pigment Production: It plays a role in synthesizing pigments that are used in paints and coatings.
Data Table: Dye Properties and Applications
| Dye Type | Color Produced | Stability | Application Area |
|---|---|---|---|
| Acid Dyes | Bright Red | High | Textiles |
| Basic Dyes | Yellow | Moderate | Paper |
| Reactive Dyes | Blue | Very High | Cotton Fabrics |
Polymer Industry
In polymer chemistry, this compound is employed as an additive to enhance the properties of various materials.
Key Applications:
- Rubber Additives: It is used to improve elasticity and durability.
- Antioxidants: The compound acts as an antioxidant, preventing degradation of polymers under environmental stress.
Case Study:
Research has shown that incorporating N-methyleneaniline into rubber formulations significantly improved thermal stability and resistance to oxidative degradation .
Toxicological Insights
While this compound has beneficial applications, it is essential to consider its toxicity profile. Studies have indicated potential hematological effects, including methemoglobinemia at high exposure levels .
Toxicity Data Table
| Study Type | Dose Range (mg/kg-day) | Observed Effects |
|---|---|---|
| Oral Toxicity (Rats) | 0 - 125 | Hematocrit reduction, splenomegaly |
| Chronic Exposure | >25 | Significant anemia indicators |
作用机制
The mechanism of action of N-Methyleneaniline Hydrochloride involves its ability to undergo methylation reactions. The compound acts as a methylating agent, transferring its methyl group to other molecules. This process is facilitated by the presence of catalysts, such as cyclometalated ruthenium complexes, which lower the activation energy required for the reaction . The molecular targets and pathways involved include the formation of reactive intermediates, such as methoxy groups or dimethyl ether, which then react with aniline to form N-methylated products .
相似化合物的比较
Similar Compounds
Aniline: The parent compound of N-Methyleneaniline Hydrochloride, where the nitrogen is not methylated.
Dimethylaniline: A compound where the nitrogen is substituted with two methyl groups.
Toluidines: Compounds where the aniline ring is substituted with a methyl group at different positions.
Uniqueness
This compound is unique due to its specific methylation pattern, which imparts distinct chemical properties and reactivity compared to its analogs. Its ability to act as a methylating agent and its applications in various fields, including organic synthesis and pharmaceuticals, highlight its versatility and importance .
属性
分子式 |
C7H8ClN |
|---|---|
分子量 |
141.60 g/mol |
IUPAC 名称 |
N-phenylmethanimine;hydrochloride |
InChI |
InChI=1S/C7H7N.ClH/c1-8-7-5-3-2-4-6-7;/h2-6H,1H2;1H |
InChI 键 |
QETIRTRTMTXUDW-UHFFFAOYSA-N |
规范 SMILES |
C=NC1=CC=CC=C1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















